![molecular formula C25H27N2O+ B1245281 3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene](/img/structure/B1245281.png)
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium is an organic heteroheptacyclic compound. It consists of a xanthene ring system fused with two octahydro-2H-quinolizine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium involves the self-condensation of 9-formyl-8-hydroxyjulolidine in the presence of p-toluenesulfonic acid . The reaction is carried out at 120-130°C for 30-40 minutes. After cooling, the reaction mass is dissolved in acetic acid, and sodium perchlorate monohydrate is added to the hot solution. The precipitate is then filtered and washed with ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium involves its interaction with molecular targets and pathways related to its fluorescent properties. The compound can absorb light at specific wavelengths and emit fluorescence, making it useful in various imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
X-rhod-1: A related compound with similar fluorescent properties.
5-carboxy-X-rhodamine: Another compound with a similar structure and applications in fluorescence.
Properties
Molecular Formula |
C25H27N2O+ |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene |
InChI |
InChI=1S/C25H27N2O/c1-5-16-13-18-15-19-14-17-6-2-10-27-12-4-8-21(23(17)27)25(19)28-24(18)20-7-3-11-26(9-1)22(16)20/h13-15H,1-12H2/q+1 |
InChI Key |
FWPUUAZMOBDYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3)CCC7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


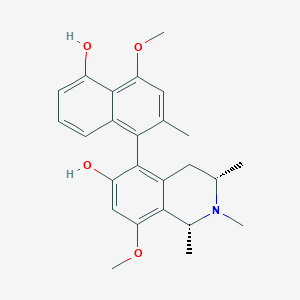
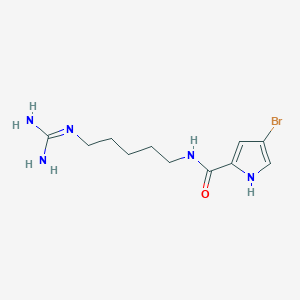

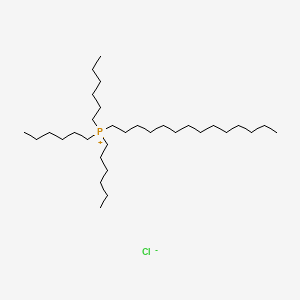
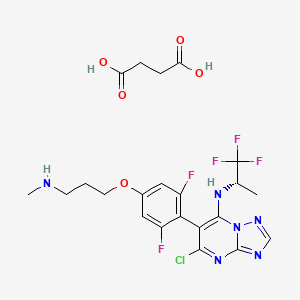

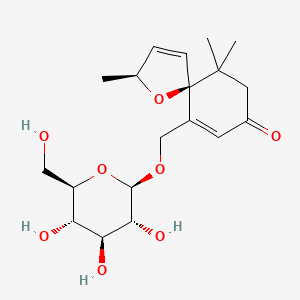
![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)
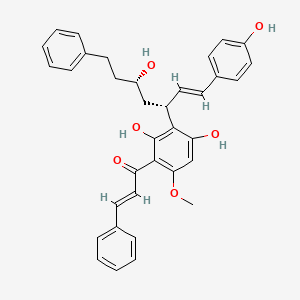

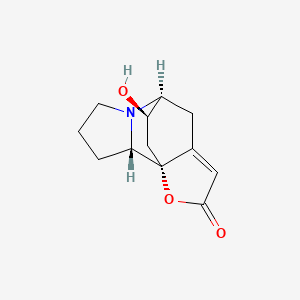
![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1245218.png)

![[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1245221.png)
